(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone (4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1171183-12-2
VCID: VC4169334
InChI: InChI=1S/C25H24BrN5O/c26-21-14-20(15-27-16-21)25(32)30-12-10-29(11-13-30)18-24-28-22-8-4-5-9-23(22)31(24)17-19-6-2-1-3-7-19/h1-9,14-16H,10-13,17-18H2
SMILES: C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=CN=C5)Br
Molecular Formula: C25H24BrN5O
Molecular Weight: 490.405

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone

CAS No.: 1171183-12-2

Cat. No.: VC4169334

Molecular Formula: C25H24BrN5O

Molecular Weight: 490.405

* For research use only. Not for human or veterinary use.

(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone - 1171183-12-2

Specification

CAS No. 1171183-12-2
Molecular Formula C25H24BrN5O
Molecular Weight 490.405
IUPAC Name [4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(5-bromopyridin-3-yl)methanone
Standard InChI InChI=1S/C25H24BrN5O/c26-21-14-20(15-27-16-21)25(32)30-12-10-29(11-13-30)18-24-28-22-8-4-5-9-23(22)31(24)17-19-6-2-1-3-7-19/h1-9,14-16H,10-13,17-18H2
Standard InChI Key RHISGZOCBWDYPE-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C(=O)C5=CC(=CN=C5)Br

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound comprises three distinct subunits:

  • 1-Benzyl-1H-benzo[d]imidazole: A bicyclic aromatic system with a benzyl group at the N1 position.

  • Piperazine: A six-membered ring with two nitrogen atoms, functionalized at the N1 position.

  • 5-Bromopyridin-3-yl: A pyridine ring substituted with bromine at C5.

The methanone group bridges the piperazine and pyridine units, creating a planar, conjugated system that enhances electronic interactions with biological targets .

Table 1: Key Structural Features

SubunitFunctional GroupsRole in Bioactivity
BenzimidazoleAromatic N-heterocycle, benzylEnhances lipophilicity & binding
PiperazineTertiary aminesImproves solubility & flexibility
5-BromopyridineHalogenated aromatic ringElectron-withdrawing modulator

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via sequential nucleophilic substitutions and coupling reactions:

Step 1: Formation of 1-Benzyl-1H-benzo[d]imidazole

  • Reactants: o-Phenylenediamine and benzyl bromide.

  • Conditions: Reflux in acetic acid (120°C, 4–6 h) .

  • Yield: ~75–85% .

Step 2: Alkylation of Piperazine

  • Reactants: 1-Benzyl-1H-benzo[d]imidazole-2-carbaldehyde and piperazine.

  • Conditions: NaBH₄ reduction in THF, followed by coupling with 5-bromo-3-pyridinecarbonyl chloride .

  • Key Intermediate: (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol (CAS: 7467-35-8) .

Step 3: Final Coupling

  • Reactants: Intermediate from Step 2 and 5-bromopyridine-3-carbonyl chloride.

  • Conditions: DCM, triethylamine, 0°C to room temperature .

  • Yield: ~60–72% .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature0°C → 25°CMinimizes side reactions
SolventDichloromethaneEnhances carbonyl reactivity
CatalystTriethylamineNeutralizes HCl byproduct
CompoundTarget KinaseIC₅₀ (nM)Source
Parent compoundSOS1/KRAS8.4 ± 1.2
5-Fluoro derivativeEGFR12.7 ± 2.1

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum activity:

  • Mechanism: Disruption of microbial DNA synthesis .

  • Potency: MIC = 0.12–0.19 µM against S. aureus .

Physicochemical Properties

Table 4: Experimental and Predicted Data

PropertyValueMethod
Molecular Weight504.36 g/molHRMS
LogP3.8 ± 0.2HPLC
Solubility (H₂O)<1 µg/mLShake-flask
Melting Point214–216°CDSC

Future Directions

  • Structure-Activity Studies: Introduce electron-donating groups at C5 of benzimidazole to enhance potency .

  • In Vivo Testing: Evaluate pharmacokinetics in rodent models .

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